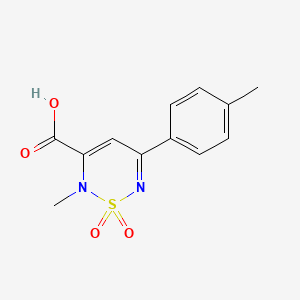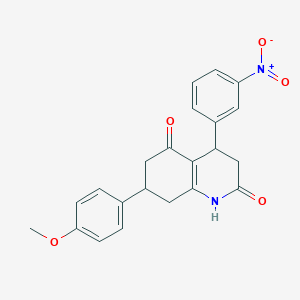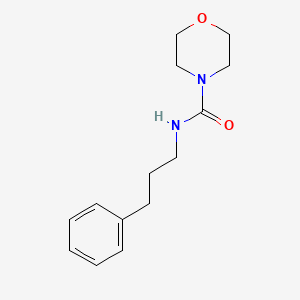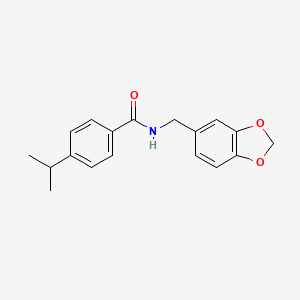
2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide
Descripción general
Descripción
2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide, also known as MTDA, is a heterocyclic compound that belongs to the class of thiadiazine derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and properties. In
Mecanismo De Acción
The exact mechanism of action of 2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide is not fully understood. However, it is believed to exert its therapeutic effects through its ability to modulate various cellular pathways. 2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide has also been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide has several advantages as a research tool. It is relatively easy to synthesize and has a low toxicity profile. Additionally, it has been shown to have a wide range of therapeutic applications, making it a versatile compound for research. However, there are also some limitations to using 2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide in lab experiments. Its mechanism of action is not fully understood, and its effectiveness may vary depending on the specific disease or condition being studied.
Direcciones Futuras
There are several future directions for research on 2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the effectiveness of 2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide in inhibiting the growth of cancer cells and enhancing the effectiveness of chemotherapy drugs. Additionally, 2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide has been shown to have potential as an antibacterial and antifungal agent, and further studies are needed to explore its effectiveness in this area. Finally, more research is needed to fully understand the mechanism of action of 2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide and its potential therapeutic applications in various fields.
Aplicaciones Científicas De Investigación
2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide has been studied for its potential therapeutic applications in various fields including neurology, oncology, and infectious diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide has also been investigated for its ability to inhibit the growth of cancer cells and to enhance the effectiveness of chemotherapy drugs. Additionally, 2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide has been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
2-methyl-5-(4-methylphenyl)-1,1-dioxo-1,2,6-thiadiazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-8-3-5-9(6-4-8)10-7-11(12(15)16)14(2)19(17,18)13-10/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGDYSTIDDYQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NS(=O)(=O)N(C(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4856306.png)
![N-{3-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide](/img/structure/B4856313.png)
![{4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4856317.png)
![4-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4856320.png)
![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4856338.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4856350.png)

![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-cyanophenyl)acetamide](/img/structure/B4856365.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4856373.png)
![10-{[(5-chloro-1,3-benzothiazol-2-yl)thio]acetyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B4856380.png)
![N-2-biphenylyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4856390.png)
![7-(4-pyridinylmethylene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4856395.png)

